
エトポシド不純物C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Etoposide Impurity C, also known as α-Etoposide, is a derivative of the chemotherapeutic agent etoposide. Etoposide is widely used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. Etoposide Impurity C is one of the many impurities that can be found during the synthesis and production of etoposide .
科学的研究の応用
Genotoxicity Studies
Etoposide has been extensively studied for its potential genotoxic effects. Research indicates that etoposide can cause genetic damage, leading to secondary malignancies such as leukemia. A case study utilized Etoposide to assess the risk of genetic damage through a next-generation risk assessment framework. This approach aimed to evaluate margins of exposure (MOEs) and characterize the potential for genetic toxicity in patients exposed to etoposide .
Key Findings:
- Etoposide exhibits clastogenic properties, which can lead to chromosomal damage.
- Historical data suggest a correlation between cumulative doses of etoposide and increased incidence of secondary leukemia in treated patients .
Pharmacokinetic Interactions
Etoposide is often used in combination therapies with other chemotherapeutics like cisplatin. The pharmacokinetics of etoposide show non-linear characteristics at higher doses, necessitating careful monitoring of drug levels to mitigate adverse effects . The development of dual fluorescence probes has enabled selective quantification of etoposide and cisplatin levels in plasma, enhancing therapeutic monitoring during combination chemotherapy .
Clinical Case Studies
Several clinical studies have documented the efficacy and toxicity profiles of etoposide when used alone or in combination with other agents:
- A Phase II study investigated the combination of etoposide with cisplatin and thoracic radiotherapy in patients with limited-disease small-cell lung cancer (LD-SCLC). The study reported an overall response rate of 88% and significant toxicities, including high rates of neutropenia .
- Another study highlighted the importance of dose adjustments based on renal function due to the pharmacokinetic properties of both etoposide and cisplatin, emphasizing the need for precise dosing strategies in clinical settings .
Risk Assessment Frameworks
The application of next-generation risk assessment frameworks has been pivotal in evaluating the safety profiles of pharmaceuticals like etoposide. These frameworks facilitate a structured approach to assess genetic toxicity risks associated with drug exposure, enabling more informed decision-making regarding patient safety and therapeutic benefits .
Data Table: Summary of Key Studies on Etoposide Impurity C
作用機序
Target of Action
Etoposide Impurity C, like Etoposide, primarily targets DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication, transcription, and recombination . This enzyme is responsible for relaxing supercoiled DNA, which is essential for various DNA metabolic processes .
Mode of Action
Etoposide Impurity C interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulation of these breaks in DNA prevents the cell from entering the mitotic phase of cell division, leading to cell death . Etoposide Impurity C is cell cycle-dependent and phase-specific, primarily affecting the S and G2 phases of cell division .
Biochemical Pathways
The action of Etoposide Impurity C on DNA topoisomerase II affects several biochemical pathways. It enhances the ability of topoisomerase II to compact DNA by trapping DNA loops . This action creates DNA double-strand breaks, causing topoisomerase II to resist relocation and pauses the ability of topoisomerases to relax DNA supercoiling . These alterations in the DNA structure and topoisomerase II activity disrupt the normal cell cycle and lead to apoptosis .
Pharmacokinetics
The pharmacokinetics of Etoposide Impurity C is expected to be similar to that of Etoposide. Etoposide exhibits significant inter-individual variations in plasma concentrations . Factors such as distribution volume, which correlates with albumin levels and body weight, can influence these variations
Result of Action
The primary result of Etoposide Impurity C’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and disrupting the normal cell cycle, Etoposide Impurity C eliminates rapidly dividing cells, such as cancer cells . This makes it a valuable tool in the treatment of various types of cancer .
Action Environment
The efficacy and stability of Etoposide Impurity C can be influenced by various environmental factors. It is known that Etoposide is used in various forms of chemotherapy for cancers such as Kaposi’s sarcoma, Ewing’s sarcoma, lung cancer, testicular cancer, lymphoma, nonlymphocytic leukemia, and glioblastoma multiforme . The effectiveness of Etoposide Impurity C may also depend on the specific type of cancer and the patient’s overall health and response to treatment.
準備方法
Synthetic Routes and Reaction Conditions: Etoposide Impurity C is typically synthesized through the semi-synthetic modification of podophyllotoxin, a naturally occurring compound extracted from the roots and rhizomes of the Mayapple plant. The synthesis involves several steps, including the formation of a glucopyranoside derivative and subsequent modifications to introduce the desired functional groups .
Industrial Production Methods: The industrial production of Etoposide Impurity C follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
化学反応の分析
Types of Reactions: Etoposide Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: Various substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Etoposide Impurity C, such as quinone derivatives and substituted analogs .
類似化合物との比較
Etoposide: The parent compound, widely used in chemotherapy.
Teniposide: Another derivative of podophyllotoxin with similar mechanisms of action.
Podophyllotoxin: The natural precursor used in the synthesis of etoposide and its derivatives.
Uniqueness: Etoposide Impurity C is unique due to its specific structural modifications, which differentiate it from other impurities and derivatives. These modifications can influence its biological activity and pharmacokinetic properties, making it a valuable compound for research and quality control .
生物活性
Etoposide Impurity C (CAS No: 100007-53-2) is a semi-synthetic derivative of podophyllotoxin, primarily studied for its biological activity and potential therapeutic effects. This compound is particularly significant in the context of cancer treatment, where its mechanisms of action and interactions with cellular processes are crucial for understanding its efficacy and safety.
Etoposide Impurity C primarily targets DNA topoisomerase II , an enzyme essential for DNA replication, transcription, and recombination. The interaction between Etoposide Impurity C and topoisomerase II involves the formation of a covalent complex with DNA, leading to the induction of double-strand breaks (DSBs) in the DNA helix. This mechanism is critical as it triggers apoptosis, or programmed cell death, which is a desired outcome in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of Etoposide Impurity C is expected to mirror that of Etoposide, characterized by significant inter-individual variability in plasma concentrations. Etoposide typically exhibits approximately 50% bioavailability when administered orally, with about 95% plasma protein binding. The drug's exposure is generally linear with increasing doses .
Biological Activity and Effects
Etoposide Impurity C has been investigated for various biological activities:
- Antitumor Activity : Like its parent compound, Etoposide, it exhibits antitumor properties by inhibiting cell division and tumor growth through its action on topoisomerase II.
- Genotoxicity : The compound has been associated with genotoxic effects due to its mechanism of inducing DSBs. This raises concerns regarding secondary malignancies in patients receiving Etoposide-based therapies .
- Cellular Processes : Research indicates that Etoposide Impurity C may influence several cellular signaling pathways, enhancing the ability of topoisomerase II to compact DNA by trapping DNA loops .
Case Studies
A hypothetical case study highlighted the genetic toxicity risk associated with Etoposide and its derivatives. The study utilized a framework for assessing genetic damage risk from pharmaceuticals, focusing on the implications of DSBs caused by topoisomerase II inhibition. It emphasized the importance of evaluating exposure levels in patients undergoing treatment with Etoposide to better understand the risk-benefit ratio .
Comparison with Related Compounds
Compound | Mechanism of Action | Antitumor Activity | Genotoxic Risk |
---|---|---|---|
Etoposide | Inhibits topoisomerase II | High | Yes |
Teniposide | Inhibits topoisomerase II | Moderate | Yes |
Podophyllotoxin | Inhibits topoisomerase II | Low | Limited |
Etoposide Impurity C | Inhibits topoisomerase II | Moderate | Yes |
特性
CAS番号 |
100007-53-2 |
---|---|
分子式 |
C29H32O13 |
分子量 |
588.6 g/mol |
IUPAC名 |
(5S,5aR,8aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29-/m1/s1 |
InChIキー |
VJJPUSNTGOMMGY-LMSDHMSKSA-N |
異性体SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
正規SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
α-Etoposide; (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-α-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one; Pyrano[3,2-d]-1,3-dioxin Furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。